trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
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Overview
Description
(3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It features a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid group, making it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid typically involves the protection of the amine group in the piperidine ring using a benzyloxycarbonyl (Cbz) groupThe reaction conditions often include the use of protecting groups, such as Cbz, which can be installed and removed under relatively mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protection and deprotection strategies. The use of catalytic hydrogenation (Pd-C, H2) is common for the removal of the Cbz group, and the synthesis may be optimized for yield and purity through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
(3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid) for deprotection, hydrogen gas with palladium on carbon (Pd-C) for catalytic hydrogenation, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Cbz group yields the free amine, while oxidation of the carboxylic acid group can produce different carboxylate derivatives .
Scientific Research Applications
(3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is a precursor in the synthesis of various pharmaceuticals, including potential drug candidates.
Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of (3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions to occur at other positions on the molecule. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- (3R,6R)-1-((Benzyloxy)carbonyl)-6-ethylpiperidine-3-carboxylic acid
- (3R,6R)-1-((Benzyloxy)carbonyl)-6-propylpiperidine-3-carboxylic acid
Uniqueness
The uniqueness of (3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals .
Properties
Molecular Formula |
C15H19NO4 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
(3R,6R)-6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 |
InChI Key |
WHBWAWHXIPKUMC-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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